4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate
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Overview
Description
This compound is a derivative of chromen-7-yl diethylcarbamate, which is a type of organic compound known as a carbamate. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This compound also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The carbamate group, for example, could undergo hydrolysis to form an alcohol and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally. Its chemical properties would be influenced by its functional groups .Scientific Research Applications
Antibacterial Activity
Research has demonstrated that derivatives of chromen, such as those synthesized in studies, exhibit significant antibacterial properties. For instance, Behrami and Dobroshi (2019) synthesized compounds like 4-hydroxy-chromen-2-one and evaluated their antibacterial activity against bacterial cultures including Staphylococcus aureus, E. coli, and Bacillus cereus. The compounds displayed high levels of bacteriostatic and bactericidal activity, highlighting their potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Synthesis and Biological Evaluation
Another study focused on the synthesis of innovative coumarin derivatives containing the thiazolidin-4-one ring, which showcased their synthesis process and the evaluation of biological properties. These compounds were found to have notable antibacterial activity, further emphasizing the potential of chromen derivatives in medicinal chemistry and pharmaceutical applications (Ramaganesh, Bodke, & Venkatesh, 2010).
Antioxidant and Antibacterial Agents
The study by Subbareddy and Sumathi (2017) introduced a series of chromene-3-carboxamide derivatives synthesized through a one-pot reaction. These compounds were evaluated for antioxidant and antibacterial properties, with some showing good activity. This work illustrates the versatility of chromen derivatives in creating compounds with potential health benefits (Subbareddy & Sumathi, 2017).
Catalysis and Organic Synthesis
Alonzi et al. (2014) described the use of novel polystyrene-supported catalysts for the synthesis of Warfarin and its analogues, using chromene derivatives as key intermediates. This research highlights the application of chromen derivatives in catalysis and organic synthesis, providing a pathway to synthesize important pharmaceutical compounds efficiently (Alonzi et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theSigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane .
Mode of Action
The Sigma-1 receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions
Biochemical Pathways
The sigma-1 receptor is known to be involved in various cellular processes, including ion channel modulation, cell survival and differentiation, and neurotransmitter release .
Pharmacokinetics
The introduction of fluorine atoms in similar compounds has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability .
Result of Action
The use of the sigma-1 receptor allosteric modulator in combination with endogenous or exogenous agonists has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4/c1-3-25(4-2)20(27)28-14-10-11-15-16(12-14)29-19(21(22,23)24)17(18(15)26)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFDSHXAISEKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate |
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